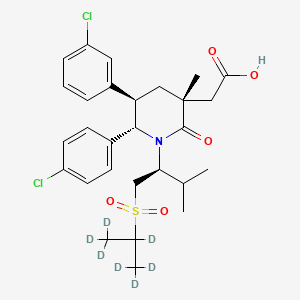

Navtemadlin-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H35Cl2NO5S |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D |

InChI Key |

DRLCSJFKKILATL-HQONJYMCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navtemadlin (formerly KRT-232 and AMG-232), and its deuterated form Navtemadlin-d7, represent a promising class of small molecule inhibitors targeting the Murine Double Minute 2 (MDM2) protein. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial data, primarily in the context of myelofibrosis (MF) and other hematological malignancies. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumorigenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where the TP53 gene remains unmutated (wild-type), its tumor-suppressive functions are abrogated by overexpression of its primary negative regulator, MDM2.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby promoting cancer cell survival and proliferation.[1] Navtemadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, designed to restore p53 function in cancer cells with wild-type TP53.[3][4] this compound is a deuterated version of the molecule, a modification often employed to improve pharmacokinetic properties.

Mechanism of Action

Navtemadlin competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[3] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes that control cell fate.[1][2] The restoration of p53 activity ultimately results in cell cycle arrest and apoptosis in malignant cells that harbor wild-type TP53 and are dependent on MDM2 for survival.[2][4] Preclinical studies have shown that Navtemadlin can drive the apoptosis of TP53 wild-type CD34+ myelofibrosis cells through the modulation of the BCL-2 family of proteins.[5]

Signaling Pathway

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of Navtemadlin in various cancer models, particularly those with wild-type TP53.

In Vitro Studies

Navtemadlin has demonstrated potent anti-proliferative activity in a range of cancer cell lines.

Table 1: In Vitro Activity of Navtemadlin

| Cell Line | Cancer Type | IC50 | Reference |

| SJSA-1 | Osteosarcoma | 9.1 nM | [6] |

| B16-F10 p53+/+ | Mouse Melanoma | 1.5 µM | [7] |

| YUMM 1.7 | Mouse Melanoma | 1.6 µM | [7] |

| CT26.WT | Mouse Colon Carcinoma | 2.0 µM | [7] |

| B16-F10 p53-/- | Mouse Melanoma | No effect at tested concentrations | [7] |

| GBM108 (MDM2 amplified) | Glioblastoma | <100 nM | [8] |

| GBM143 (MDM2 amplified) | Glioblastoma | <100 nM | [8] |

| GBM14 (MDM2 non-amplified) | Glioblastoma | <100 nM | [8] |

| GBM120 (TP53 mutant) | Glioblastoma | Resistant | [9] |

In Vivo Studies

Xenograft models have been instrumental in evaluating the in vivo efficacy of Navtemadlin.

Table 2: In Vivo Efficacy of Navtemadlin in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 9.1 mg/kg, once daily for 14 days | Median effective dose (ED50) | [6] |

| GBM (MDM2-amplified) | Glioblastoma | 25 mg/kg | Significantly extended survival | [10] |

| GBM (non-amplified) | Glioblastoma | 100 mg/kg | Significantly extended survival | [10] |

| B16-F10 p53+/+ | Mouse Melanoma | Not specified | Tumor growth arrest | [11] |

Clinical Development

Navtemadlin has advanced to late-stage clinical trials, primarily for the treatment of myelofibrosis.

BOREAS Phase 3 Trial (NCT03662126)

The BOREAS trial is a randomized, open-label, global study evaluating the efficacy and safety of Navtemadlin versus the best available therapy (BAT) in patients with relapsed or refractory myelofibrosis who have previously been treated with a JAK inhibitor.[12]

Table 3: Key Outcomes from the BOREAS Trial

| Endpoint | Navtemadlin Arm | Best Available Therapy (BAT) Arm | P-value | Reference |

| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | 0.0815 | [13] |

| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | Not specified | [13] |

| Mean Absolute Change in Total Symptom Score | Nearly 5-point reduction | 1-point increase | 0.0078 | [13] |

| Bone Marrow Fibrosis Improvement (by at least 1 grade) | 48% | Not specified | Not specified | [13] |

POIESIS Phase 3 Trial (NCT06479135)

The POIESIS trial is a randomized, double-blind, placebo-controlled study evaluating Navtemadlin as an add-on therapy to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis who have a suboptimal response to ruxolitinib alone.[14][15]

Experimental Protocols

This section provides a summary of the methodologies used in key preclinical and clinical studies of Navtemadlin.

Preclinical Experimental Protocols

-

Objective: To determine the concentration of Navtemadlin that inhibits cell growth by 50% (IC50).

-

Methodology Summary:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72-96 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[16][17]

-

Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[16]

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[16][17]

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting a dose-response curve.

-

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology Summary:

-

Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NSG mice).[18]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Endpoints may include tumor growth inhibition, extension of survival, and assessment of pharmacodynamic markers.

-

Clinical Trial Protocols

-

Objective: To compare the efficacy and safety of Navtemadlin with the best available therapy in patients with relapsed/refractory myelofibrosis.[12]

-

Study Design: Randomized, open-label, global, phase 3 trial.[12]

-

Patient Population: Adults with primary or secondary myelofibrosis who are relapsed or refractory to JAK inhibitor treatment and have wild-type TP53.[19]

-

Intervention:

-

Primary Endpoint: Proportion of patients with a spleen volume reduction of ≥35% at week 24, assessed by MRI or CT scan.[12]

-

Secondary Endpoints: Proportion of patients with ≥50% reduction in total symptom score (TSS), overall survival, progression-free survival, and safety.[12]

-

Objective: To evaluate the efficacy and safety of Navtemadlin as an add-on therapy to ruxolitinib in JAK inhibitor-naïve myelofibrosis patients with a suboptimal response.[14]

-

Study Design: Randomized, double-blind, placebo-controlled, global, phase 3 trial.[14]

-

Patient Population: JAK inhibitor-naïve patients with myelofibrosis who have a suboptimal response after at least 18 weeks of stable ruxolitinib treatment.[14]

-

Intervention:

-

Primary Endpoint: Not explicitly stated in the provided snippets, but likely related to spleen volume reduction and symptom improvement.

Visualizations

Experimental Workflow

Conclusion

This compound holds significant therapeutic promise as a targeted therapy for cancers characterized by wild-type TP53 and MDM2 overexpression. Its ability to reactivate the p53 tumor suppressor pathway offers a rational approach to induce cancer cell death. Robust preclinical data has been translated into promising clinical outcomes, particularly in the challenging setting of relapsed or refractory myelofibrosis. Ongoing and future studies will further delineate the full potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, across a spectrum of malignancies. The detailed information provided in this guide serves as a valuable resource for researchers and clinicians dedicated to advancing novel cancer therapeutics.

References

- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. poiesis-trial.com [poiesis-trial.com]

- 4. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. onclive.com [onclive.com]

- 6. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 14. ashpublications.org [ashpublications.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ash.confex.com [ash.confex.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navtemadlin (also known as KRT-232) is a potent, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, navtemadlin reactivates p53's functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of navtemadlin, with a focus on its mechanism of action, preclinical and clinical data, and the potential implications of deuteration for its therapeutic profile. While specific public data on a "navtemadlin-d7" compound is limited, this document will address the established data for navtemadlin and the scientific rationale for deuteration in drug development.

Introduction: The Rationale for MDM2 Inhibition and Deuteration

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including DNA damage, oncogene activation, and hypoxia.[1] In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its primary negative regulator, MDM2.[1] MDM2 binds to p53, promoting its degradation and thereby allowing cancer cells to evade apoptosis and continue to proliferate.[2] Navtemadlin is designed to inhibit this MDM2-p53 interaction, restoring the tumor-suppressing capabilities of p53.[3]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic properties of a molecule.[4][5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds.[5] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[4][6] Although specific data for a "this compound" therapeutic agent is not widely available in published literature, the principles of deuteration suggest that such a modification could be explored to enhance the clinical performance of navtemadlin. One study has documented the use of D6-navtemadlin as a stable isotopically labeled internal standard for mass spectrometry analysis, a common application for deuterated compounds in pharmacokinetic studies.[8]

Mechanism of Action

Navtemadlin functions by competitively binding to the p53-binding pocket of MDM2.[3] This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus.[2] The activated p53 can then transcriptionally regulate a host of downstream target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX and PUMA).[1][9] This ultimately leads to the selective elimination of cancer cells that retain wild-type TP53.[3]

Preclinical Data

In Vitro Activity

Navtemadlin has demonstrated potent activity in preclinical models of various cancers.

| Cell Line | Cancer Type | IC50 | Reference |

| SJSA-1 | Osteosarcoma | 9.1 nM | [9] |

| MOLM-13 | Acute Myeloid Leukemia | ~250 nM (induces apoptosis) | [10] |

In Vivo Efficacy

In vivo studies have shown that navtemadlin can significantly inhibit tumor growth in xenograft models.

| Cancer Model | Dosing | Outcome | Reference |

| SJSA-1 Xenograft | 9.1 mg/kg daily | Median effective dose | [9] |

| GBM PDX (MDM2-amplified) | 25 mg/kg | Significant survival extension | [9] |

| GBM PDX (MDM2 non-amplified) | 100 mg/kg | Delayed tumor regrowth | [9] |

Clinical Data

Navtemadlin has been evaluated in several clinical trials, most notably for the treatment of myelofibrosis. The BOREAS trial (NCT03662126) is a key Phase 3 study.[2][3]

BOREAS Phase 3 Trial (NCT03662126)

This randomized, open-label study compared navtemadlin to the best available therapy (BAT) in patients with myelofibrosis who are relapsed or refractory to JAK inhibitors.[2][3]

| Endpoint | Navtemadlin (n=123) | Best Available Therapy (n=60) | Reference |

| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | [11] |

| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | [11] |

| Bone Marrow Fibrosis Improvement (≥1 grade) | 45% | 21% | [12] |

| Reduction in CD34+ cells at Week 24 (median change) | -70% | -38% | [9] |

Pharmacokinetics in Humans

Pharmacokinetic studies have been conducted in healthy volunteers and cancer patients.

| Parameter | Value | Condition | Reference |

| Cmax | 525 ng/mL | 60 mg single dose, fasted | [8] |

| Tmax | 2 hours | 60 mg single dose, fasted | [8] |

| Half-life (t1/2) | 18.6 hours | 60 mg single dose, fasted | [8] |

| AUC0-t | 3392 ng·h/mL | 60 mg single dose, fasted | [8] |

Experimental Protocols

Western Blotting

To assess the effect of navtemadlin on protein expression (e.g., p53, p21, MDM2), Western blotting is a standard method.

A general protocol involves:

-

Cell Treatment: Culture cells (e.g., SJSA-1, MCF-7) and treat with varying concentrations of navtemadlin for specified time periods.[5]

-

Lysis: Lyse the cells in a suitable buffer to extract total protein.

-

Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (p53, p21, MDM2), followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]

Cell Viability Assay (MTS Assay)

To determine the cytotoxic effects of navtemadlin, a colorimetric cell viability assay such as the MTS assay can be employed.[13]

A general protocol involves:

-

Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of navtemadlin.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[13]

-

Reagent Addition: Add MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[14]

-

Measurement: Measure the absorbance of the formazan product using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

Navtemadlin is a promising MDM2 inhibitor with a well-defined mechanism of action and demonstrated clinical activity, particularly in myelofibrosis. Its ability to reactivate the p53 pathway provides a targeted therapeutic approach for cancers with wild-type TP53. While the specific details of "this compound" as a therapeutic agent are not yet in the public domain, the principles of deuteration in drug design suggest that such a modification could potentially enhance its pharmacokinetic profile, leading to improved therapeutic outcomes. Further research and clinical studies will be necessary to fully elucidate the potential benefits of a deuterated form of navtemadlin.

References

- 1. venable.com [venable.com]

- 2. onclive.com [onclive.com]

- 3. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validate User [ashpublications.org]

- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 12. targetedonc.com [targetedonc.com]

- 13. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 14. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of Navtemadlin, a deuterated MDM2 inhibitor. This document details the mechanism of action, summarizes key quantitative preclinical and clinical data, and provides detailed experimental protocols for the methodologies cited.

Executive Summary

Navtemadlin is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. In many cancers with wild-type TP53, the tumor suppressor functions of p53 are abrogated by the overexpression of its primary negative regulator, MDM2. Navtemadlin occupies the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. Preclinical and clinical studies have demonstrated Navtemadlin's potential in treating various malignancies, most notably myelofibrosis. The deuterated form, Navtemadlin-d7, is expected to have a similar biological activity profile with potentially altered pharmacokinetic properties.

Mechanism of Action: Restoring p53 Tumor Suppressor Function

Navtemadlin's primary mechanism of action is the reactivation of the p53 tumor suppressor pathway by inhibiting its negative regulator, MDM2.[1] In normal cells, p53 levels are kept low through a negative feedback loop where p53 induces the expression of MDM2, which in turn targets p53 for proteasomal degradation.[1] In many tumor types, this balance is disrupted by the overexpression of MDM2, effectively silencing p53's tumor-suppressive functions.

Navtemadlin competitively binds to the p53-binding pocket on the MDM2 protein, preventing the MDM2-p53 interaction.[1] This inhibition leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[1]

Preclinical Biological Activity

In Vitro Activity

Navtemadlin has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | 9.1 | |

| HCT116 | Colon Cancer | 23.8 | |

| ACHN | Renal Cancer | 9.4 | |

| MOLM-13 | Acute Myeloid Leukemia | ~2000-6000 | [2] |

| MV-4-11 | Acute Myeloid Leukemia | ~2000-6000 | [2] |

| UKE-1 | Acute Myeloid Leukemia | ~2000-6000 | [2] |

Activation of the p53 pathway by Navtemadlin has been confirmed by measuring the induction of downstream targets such as p21.

| Cell Line | p21 mRNA Induction IC50 (nM) | Reference |

| SJSA-1 | 12.8 | |

| HCT116 | 46.8 | |

| ACHN | 22.9 |

In Vivo Activity

In murine xenograft models of human cancers, oral administration of Navtemadlin has been shown to inhibit tumor growth in a dose-dependent manner.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 75 mg/kg, daily | Complete tumor regression | |

| HCT116 | Colon Cancer | 100 mg/kg, daily | Significant tumor growth inhibition | |

| ACHN | Renal Cancer | 100 mg/kg, daily | Significant tumor growth inhibition | |

| GBM108 (MDM2-amplified) | Glioblastoma | 25 mg/kg, daily | Delayed tumor growth (61 vs. 11 days for placebo) | [3] |

| GBM14 (MDM2 non-amplified) | Glioblastoma | 100 mg/kg, daily | Delayed tumor growth (37 vs. 15 days for placebo) | [3] |

Clinical Biological Activity

The most extensive clinical data for Navtemadlin comes from the Phase 3 BOREAS trial in patients with relapsed/refractory myelofibrosis.

| Parameter | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | p-value | Reference |

| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | 0.0815 | [4] |

| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | 0.05 | [5] |

| Median Change in CD34+ Cells from Baseline at Week 12 | -68% | -52% | Not Reported | [6] |

| Reduction of Driver Gene VAF ≥50% at Week 24 | 21% | 12% | Not Reported | [6] |

| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 24 | 47% | 24% | Not Reported | [7] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the IC50 of Navtemadlin in adherent cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

p21 mRNA Quantification (qRT-PCR)

This protocol describes the measurement of p21 mRNA induction following Navtemadlin treatment.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method.

Murine Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Navtemadlin.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

Early-stage research on Navtemadlin has robustly demonstrated its mechanism of action as an MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway. This activity translates to potent anti-tumor effects in both in vitro and in vivo preclinical models of various cancers. Furthermore, clinical data, particularly from the BOREAS trial in myelofibrosis, has provided encouraging evidence of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a targeted cancer therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Ph 3 Study in MF of Navtemadlin vs Placebo as Add-on Therapy to Rux (Myelofibrosis) | Duke Cancer Institute [dukecancerinstitute.org]

- 7. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navtemadlin (AMG 232/KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under investigation for the treatment of various cancers, notably myelofibrosis.[1][2] Stable isotope-labeled analogues, such as Navtemadlin-d7, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of a proposed synthesis for this compound, along with detailed methodologies for its chemical characterization.

Introduction to Navtemadlin and the Role of Deuteration

Navtemadlin restores the tumor-suppressing function of p53 by preventing its degradation mediated by MDM2.[1] In cancers with wild-type p53, overexpression of MDM2 is a common mechanism for evading apoptosis. By inhibiting the MDM2-p53 interaction, Navtemadlin reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in malignant cells.

Deuterium-labeled compounds are valuable in drug development for several reasons. The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a greater mass. This mass difference is readily detectable by mass spectrometry, making deuterated analogues ideal internal standards for quantifying the parent drug in biological matrices. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the "deuterium effect." While this compound is primarily used as an internal standard, understanding its synthesis and characterization is vital for its application in preclinical and clinical research. A D6 version of Navtemadlin is already utilized for this purpose in analytical methods.

Proposed Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be devised based on the known structure of Navtemadlin and established methods for isotopic labeling. The proposed synthesis involves the use of deuterated starting materials to introduce the seven deuterium atoms into the final molecule.

A likely strategy would involve the deuteration of key precursors that form the core structure of Navtemadlin. Given the molecular formula of this compound (C₂₈H₂₈D₇Cl₂NO₅S), the deuterium atoms are likely incorporated into specific, metabolically stable positions on the molecule. A potential retrosynthetic analysis suggests that a deuterated piperidinone intermediate would be a key building block.

Experimental Protocol: Proposed Synthesis

The following is a hypothetical, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of Deuterated Piperidinone Intermediate

-

Starting Material: A suitable precursor to the piperidinone ring of Navtemadlin.

-

Deuteration: Introduction of deuterium atoms via methods such as catalytic hydrogen-deuterium exchange using D₂ gas and a palladium catalyst, or by reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄). The use of deuterated solvents (e.g., D₂O, CD₃OD) under acidic or basic conditions can also facilitate deuterium exchange at specific positions.

-

Purification: The deuterated intermediate would be purified using column chromatography on silica gel.

Step 2: Coupling of the Deuterated Intermediate with the Side Chain

-

Reaction: The deuterated piperidinone intermediate would be coupled with the appropriate side-chain precursor via a suitable coupling reaction, such as an amide bond formation.

-

Reagents: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

-

Purification: The coupled product would be purified by flash chromatography.

Step 3: Final Assembly and Deprotection

-

Subsequent Reactions: Any remaining functional group manipulations or deprotection steps would be carried out to yield the final this compound molecule.

-

Final Purification: The final product would be purified to a high degree of purity (>98%) using preparative high-performance liquid chromatography (HPLC).

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Data Presentation: Expected Analytical Data

| Analytical Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Ion (m/z) | [M+H]⁺ at approximately 576.6 (reflecting the incorporation of 7 deuterium atoms) |

| ¹H NMR Spectroscopy | Proton Signals | Absence or significant reduction of signals corresponding to the positions of deuterium incorporation compared to the ¹H NMR spectrum of unlabeled Navtemadlin. |

| ²H NMR Spectroscopy | Deuterium Signals | Presence of signals corresponding to the positions of deuterium incorporation. |

| HPLC | Purity | >98% |

| Elemental Analysis | % Composition | Consistent with the molecular formula C₂₈H₂₈D₇Cl₂NO₅S. |

Experimental Protocols for Characterization

3.2.1. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Method: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system. The mass spectrum is acquired in positive ion mode. The observed molecular ion peak is compared with the theoretical mass of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded and compared to that of an authentic standard of unlabeled Navtemadlin to confirm the positions of deuterium incorporation by observing the disappearance or reduction of specific proton signals.

-

²H NMR: The sample is dissolved in a suitable non-deuterated solvent. The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

-

Method: A gradient elution method is typically employed with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid. The purity of this compound is determined by integrating the peak area of the main component relative to the total peak area at an appropriate UV wavelength.

Signaling Pathway and Experimental Workflow Diagrams

Navtemadlin's Mechanism of Action: The p53 Signaling Pathway

Navtemadlin functions by inhibiting MDM2, a key negative regulator of the p53 tumor suppressor protein. The following diagram illustrates this signaling pathway.

Caption: this compound inhibits MDM2, stabilizing p53 and promoting anti-tumor responses.

Experimental Workflow for Synthesis and Characterization

The logical flow from synthesis to final characterization of this compound is depicted in the following workflow diagram.

Caption: Workflow from synthesis to characterization of high-purity this compound.

Conclusion

The synthesis and rigorous chemical characterization of this compound are fundamental for its use as a reliable internal standard in the quantitative analysis of Navtemadlin. This technical guide outlines a plausible synthetic strategy and details the necessary analytical protocols for verification of its structure and purity. The availability of high-quality, well-characterized this compound is a critical component supporting the ongoing clinical development of Navtemadlin as a promising anticancer agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium kinetic isotope effect (KIE) as applied to Navtemadlin, a potent and selective inhibitor of the murine double minute 2 (MDM2) protein. While specific data for a "Navtemadlin-d7" analogue is not publicly available, this document extrapolates from the known pharmacology of Navtemadlin and established principles of drug deuteration to present a comprehensive overview for research and development purposes.

Executive Summary

Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable small molecule that restores the tumor-suppressing function of p53 by inhibiting its primary negative regulator, MDM2.[1][2] This mechanism of action is particularly relevant in cancers that retain wild-type TP53 but exhibit MDM2 overexpression. Clinical trials have demonstrated Navtemadlin's efficacy in various malignancies, most notably in relapsed or refractory myelofibrosis.[3][4]

The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter a drug's metabolic profile.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[7][8] This phenomenon, known as the deuterium kinetic isotope effect, can result in improved metabolic stability, increased plasma exposure, and a more favorable pharmacokinetic profile.[9][10] This guide will explore the theoretical underpinnings and practical considerations of developing a deuterated version of Navtemadlin, herein referred to as this compound.

Navtemadlin: Mechanism of Action and Signaling Pathway

Navtemadlin functions by disrupting the interaction between MDM2 and p53.[2][11] In cancer cells with wild-type p53, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation.[12][13] By binding to the p53-binding pocket of MDM2, Navtemadlin liberates p53 from this negative regulation, leading to the accumulation and activation of p53.[1][14] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[2][15]

Pharmacokinetics of Navtemadlin and Rationale for Deuteration

Understanding the pharmacokinetic profile of Navtemadlin is crucial for identifying opportunities for improvement through deuteration.

Published Pharmacokinetic Parameters of Navtemadlin

The following table summarizes key pharmacokinetic parameters of Navtemadlin from studies in healthy subjects and cancer patients.

| Parameter | Value | Population | Reference |

| Tmax (median) | 2 hours | Healthy Subjects (fasted) | [16] |

| t1/2 (mean) | 18.6 hours | Healthy Subjects (fasted) | [16] |

| Apparent Oral Clearance (CL/F) | 24.9 L/h | Cancer Patients | [17] |

| Major Metabolite | Acyl glucuronide (M1) | Healthy Subjects | [16][17] |

| M1/Parent AUC0-t Ratio | 0.2 | Healthy Subjects | [16] |

While acyl glucuronidation is a noted metabolic pathway, oxidative metabolism by cytochrome P450 (CYP) enzymes is a common route of clearance for many small molecule drugs and often represents a "metabolic hot spot" amenable to deuteration.[18][19] By replacing hydrogens at sites of CYP-mediated oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to:

-

Increased Half-Life (t1/2): A longer duration of action could allow for less frequent dosing.[10]

-

Increased Exposure (AUC): Higher plasma concentrations may enhance therapeutic efficacy.[20]

-

Reduced Metabolite Load: Decreased formation of potentially undesirable or inactive metabolites.[5]

-

Improved Inter-individual Variability: More consistent plasma levels across different patients.

Experimental Protocols for Assessing the Deuterium Kinetic Isotope Effect

A systematic evaluation of this compound would involve a series of in vitro and in vivo experiments to quantify the kinetic isotope effect.

In Vitro Metabolic Stability Assays

Objective: To determine the intrinsic clearance (CLint) of Navtemadlin and this compound in liver microsomes.

Methodology:

-

Incubation: Navtemadlin and this compound are incubated separately with human and rat liver microsomes in the presence of a NADPH-regenerating system.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance. The kinetic isotope effect is determined by the ratio of the clearance of the non-deuterated to the deuterated compound (KIE = CLint(H) / CLint(D)).[20]

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of Navtemadlin and this compound in an animal model (e.g., Sprague-Dawley rats).

Methodology:

-

Dosing: Two groups of rats receive either Navtemadlin or this compound at an equivalent oral dose. A "cassette" dosing approach, where both compounds are administered simultaneously, can also be employed to reduce inter-animal variability.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: Plasma concentrations of Navtemadlin and this compound (and their major metabolites) are determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating the deuterium kinetic isotope effect.

Hypothetical Data Presentation for this compound

The following tables present hypothetical but expected data from the experiments described above, illustrating a positive deuterium kinetic isotope effect for this compound.

Table: Hypothetical In Vitro Metabolic Stability Data

| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t1/2, min) | Kinetic Isotope Effect (KIE) |

| Navtemadlin | 50 | 13.9 | - |

| This compound | 15 | 46.2 | 3.3 |

Table: Hypothetical In Vivo Pharmacokinetic Data (10 mg/kg oral dose in rats)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| Navtemadlin | 800 | 2.0 | 8,000 | 10 |

| This compound | 1,100 | 2.5 | 18,400 | 16 |

Conclusion

The application of the deuterium kinetic isotope effect to Navtemadlin represents a scientifically grounded strategy to enhance its pharmacokinetic properties. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, it is plausible to develop a new chemical entity, this compound, with improved metabolic stability, leading to increased drug exposure and a longer half-life. The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of such a deuterated analogue. The potential benefits—including improved efficacy, patient convenience through less frequent dosing, and a more predictable safety profile—make the investigation of deuterated Navtemadlin a compelling endeavor for drug development professionals. Further research is warranted to synthesize and test specific deuterated isotopologues of Navtemadlin to confirm these theoretical advantages.

References

- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. tandfonline.com [tandfonline.com]

- 3. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 4. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Portico [access.portico.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. onclive.com [onclive.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scbt.com [scbt.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navtemadlin (KRT-232), a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, is at the forefront of a therapeutic strategy aimed at reactivating the p53 tumor suppressor pathway in malignant cells. This technical guide provides an in-depth analysis of the mechanism of action of Navtemadlin, with a special focus on the role of its deuterated isotopologue, Navtemadlin-d7. We will explore the preclinical and clinical data that underscore its therapeutic potential, detail the experimental protocols used to elucidate its function, and present visual representations of the key pathways and workflows. This document is intended to be a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis. In response to cellular stressors such as DNA damage or oncogenic signaling, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged cells.[1] The activity of p53 is tightly regulated by its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression or amplification of MDM2. This makes the disruption of the p53-MDM2 interaction a compelling therapeutic strategy to restore p53 function and induce tumor cell death.

Navtemadlin is a second-generation MDM2 inhibitor that has demonstrated significant promise in this area. It is designed to mimic the key interactions of p53 with MDM2, thereby competitively inhibiting their binding and preventing p53 degradation. This guide will delve into the specifics of Navtemadlin's interaction with MDM2 and the downstream consequences for the p53 pathway.

This compound: A Tool for Precision Analysis

In the realm of drug development and clinical pharmacology, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity is paramount. This is where isotopically labeled compounds like this compound play a critical role.

2.1. The Role of Deuterated Internal Standards

This compound is a deuterated version of Navtemadlin, meaning that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While deuteration can sometimes be used to intentionally alter a drug's metabolic profile, in the context of the available literature, this compound (specifically D6-navtemadlin) is utilized as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:[4][5]

-

Minimization of Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to Navtemadlin, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate normalization of the signal.[5]

-

Correction for Extraction Variability: During sample preparation, there can be minor variations in the efficiency of the extraction process. The internal standard accounts for these variations.

-

Improved Accuracy and Precision: By normalizing for both matrix effects and extraction variability, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantification of the drug in biological fluids.[4]

2.2. Application in Navtemadlin Research

A validated LC-MS/MS method has been developed for the quantification of Navtemadlin in human plasma and brain tissue, utilizing D6-navtemadlin as the internal standard.[2][3] This method is crucial for determining key pharmacokinetic parameters in clinical trials, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for dose selection and understanding the drug's behavior in patients.

Mechanism of Action: Restoring p53 Function

The core mechanism of Navtemadlin is the reactivation of the p53 pathway through the inhibition of MDM2. This process can be broken down into a series of molecular events:

-

Binding to MDM2: Navtemadlin is a potent, competitive inhibitor that binds to the p53-binding pocket of MDM2.[6] This binding has been reported to be in the sub-nanomolar range in biophysical and biochemical assays.[1]

-

Stabilization and Accumulation of p53: By blocking the MDM2-p53 interaction, Navtemadlin prevents the MDM2-mediated ubiquitination and proteasomal degradation of p53. This leads to the stabilization and accumulation of functional p53 protein within the nucleus of cancer cells.

-

Transcriptional Activation of p53 Target Genes: The accumulated p53 is then free to act as a transcription factor, binding to the promoter regions of its target genes. Key downstream targets that are upregulated following Navtemadlin treatment include:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint.[1]

-

MDM2: As part of a negative feedback loop, p53 upregulates the transcription of its own inhibitor, MDM2.

-

Pro-apoptotic BCL-2 family members: p53 transcriptionally activates pro-apoptotic proteins such as PUMA (BBC3) and BAX, which play a crucial role in initiating the intrinsic pathway of apoptosis.[7]

-

-

Induction of Apoptosis and Cell Cycle Arrest: The upregulation of p21 leads to a halt in cell proliferation, while the increased expression of pro-apoptotic proteins shifts the balance in the BCL-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.

This cascade of events is contingent on the presence of wild-type TP53 in the cancer cells. Tumors with mutated or deleted TP53 are inherently resistant to MDM2 inhibitors like Navtemadlin.

Quantitative Data Summary

The efficacy of Navtemadlin has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of Navtemadlin

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| SJSA-1 | Osteosarcoma (MDM2 amplified) | MTS Assay | EC50 | ~50 nM | [1] |

| MCF-7 | Breast Cancer (low MDM2 expression) | MTS Assay | EC50 | >1 µM (cytostatic) | [1] |

| GBM108 | Glioblastoma (MDM2 amplified) | CellTiter-Glo 3D | IC50 | <10 nM | [8] |

| GBM143 | Glioblastoma (MDM2 amplified) | CellTiter-Glo 3D | IC50 | <10 nM | [8] |

| GBM14 | Glioblastoma (MDM2 non-amplified) | CellTiter-Glo 3D | IC50 | ~10 nM | [8] |

| GBM120 | Glioblastoma (TP53 mutant) | CellTiter-Glo 3D | IC50 | >1000 nM (resistant) | [8] |

| N/A | N/A | Fluorescence Anisotropy | MDM2 Binding Affinity (IC50) | ~1 nM | [1] |

Table 2: Clinical Efficacy of Navtemadlin in the BOREAS Trial (NCT03662126) for Relapsed/Refractory Myelofibrosis

| Endpoint | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | p-value | Reference |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 15% | 5% | 0.08 | [9][10][11] |

| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 24% | 12% | 0.05 | [9][11] |

| Mean Absolute TSS Change from Baseline to Week 24 | -4.6 | +0.9 | 0.0078 | [12] |

| Bone Marrow Fibrosis Reduction at Week 24 | 48% | 24% | N/A | [10] |

| Partial Molecular Response (≥50% driver gene reduction) | 21% | 12% | N/A | [10] |

Table 3: Clinical Efficacy of Navtemadlin in Merkel Cell Carcinoma (NCT03787602)

| Dose Regimen | Confirmed Objective Response Rate (ORR) | Unconfirmed + Confirmed ORR | Disease Control Rate (DCR) | Reference |

| 180 mg (5 days on / 23 days off) | 25% | 38% | 63% | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of Navtemadlin.

Western Blotting for p53 Pathway Proteins

Objective: To qualitatively and semi-quantitatively assess the protein levels of p53, MDM2, and p21 following Navtemadlin treatment.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., SJSA-1, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Navtemadlin (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)

Objective: To determine the effect of Navtemadlin on the viability and proliferation of cancer cells and to calculate EC50/IC50 values.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Navtemadlin for a specified duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Signal Measurement:

-

MTS: Measure the absorbance at 490 nm using a plate reader.

-

CellTiter-Glo: Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the data to untreated control cells and plot the results as a dose-response curve to determine the EC50 or IC50 value.

Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of Navtemadlin in reducing tumor growth.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly and calculate the tumor volume.

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer Navtemadlin (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor growth, body weight, and the general health of the mice. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of p53 pathway activation by Western blotting or immunohistochemistry.

Conclusion and Future Directions

Navtemadlin represents a significant advancement in the field of p53-targeted cancer therapy. Its potent and selective inhibition of MDM2 effectively reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in TP53 wild-type tumors. The use of its deuterated isotopologue, this compound, as an internal standard has been instrumental in the precise characterization of its pharmacokinetic profile, which is essential for its clinical development.

Clinical data, particularly from the BOREAS trial in myelofibrosis, have demonstrated not only symptomatic improvement but also potential disease-modifying effects. This underscores the promise of this therapeutic approach in a patient population with high unmet medical need.

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of Navtemadlin with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers beyond TP53 status to better select patients who are most likely to respond to Navtemadlin.

-

Expansion to Other Malignancies: Investigating the efficacy of Navtemadlin in other TP53 wild-type cancers where MDM2 is overexpressed.

The continued development of Navtemadlin and other MDM2 inhibitors holds the potential to unlock the power of the p53 tumor suppressor pathway for the benefit of a wide range of cancer patients.

References

- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ash.confex.com [ash.confex.com]

- 10. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 11. researchgate.net [researchgate.net]

- 12. targetedonc.com [targetedonc.com]

- 13. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]

Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific studies on "Navtemadlin-d7." This guide, therefore, focuses on the established metabolic pathways of navtemadlin and outlines the strategic use of a deuterated analog, such as this compound, as a powerful tool for in-depth drug metabolism investigations. The experimental protocols and metabolic pathways described are based on established methodologies in drug development and the known biotransformation of navtemadlin.

Executive Summary

Navtemadlin (formerly KRT-232 and AMG-232) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By preventing MDM2-mediated degradation of p53, navtemadlin restores p53 tumor suppressor activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] Understanding the metabolic fate of navtemadlin is critical for optimizing its therapeutic index, managing drug-drug interactions, and ensuring predictable clinical outcomes. This technical guide provides an in-depth overview of the known metabolism of navtemadlin and details how a deuterated version, this compound, can be employed to elucidate its metabolic pathways, quantify metabolite formation, and assess pharmacokinetic profiles.

Navtemadlin Pharmacokinetics and Metabolism

Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite, designated as M1.[4] The formation of this glucuronide conjugate is a significant clearance pathway for the drug.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of navtemadlin and its M1 metabolite in humans.

| Parameter | Navtemadlin | M1 (Acyl Glucuronide) | Citation |

| Mean Cmax (60 mg dose, fasted) | 525 ng/mL (66% CV) | 118 ng/mL (70% CV) | [4] |

| Median tmax (60 mg dose, fasted) | 2.0 hours | 2.02 hours | [4] |

| Mean AUC0-24 (60 mg dose, fasted) | 2492 ng·h/mL (55% CV) | 607 ng·h/mL (60.9% CV) | [4] |

| Mean Terminal Half-life (t1/2) | 18.6 hours | 16.2 hours | [4] |

| Acyl Glucuronide to Parent Drug AUC0-t Ratio | - | ~0.2 | [4] |

| Protein Binding | 97.5% | Not specified | [4] |

CV: Coefficient of Variation

| Dose | Mean Cmax | Mean AUC24h | Citation |

| 240 mg daily (MTD in solid tumors) | 1350 ng/mL | 8480 ng·h/mL | [5] |

| 360 mg daily (MTD in AML) | 5090 ng/mL | 27900 ng·h/mL | [5] |

MTD: Maximum Tolerated Dose; AML: Acute Myeloid Leukemia

The Role of this compound in Metabolism Studies

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. The deuterium atoms act as a "heavy" tag, allowing for the differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices.

Key applications of this compound include:

-

Metabolite Identification: Co-administration of a 1:1 mixture of navtemadlin and this compound results in a characteristic "doublet" peak in the mass spectrum for the parent drug and all its metabolites. This unique isotopic signature simplifies the identification of drug-related material in a complex background.

-

Reaction Phenotyping: Incubating this compound with specific recombinant human cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGT) can pinpoint the enzymes responsible for its metabolism.

-

Quantitative Bioanalysis: this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays to quantify navtemadlin and its metabolites in biological samples, ensuring high accuracy and precision.[5]

-

Pharmacokinetic Studies: Deuteration at a site of metabolism can alter the rate of that metabolic reaction (the "kinetic isotope effect"). By comparing the pharmacokinetics of navtemadlin and this compound, researchers can quantify the contribution of a specific metabolic pathway to the overall clearance of the drug.

Experimental Protocols

In Vitro Metabolite Identification in Human Liver Microsomes

Objective: To identify the metabolic products of navtemadlin in a primary site of drug metabolism.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

-

Initiation of Reaction: Add the cofactor NADPH (for oxidative metabolism) or UDPGA (for glucuronidation) to initiate the metabolic reaction. A control incubation without the cofactor is run in parallel.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the residue in a suitable solvent and analyze by LC-MS/MS to identify parent drug and potential metabolites.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and compare it to the non-deuterated form.

Methodology:

-

Animal Dosing: Administer a single dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage or intravenous injection. A parallel cohort receives an equimolar dose of navtemadlin.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentrations of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method, with the non-deuterated navtemadlin as the internal standard (or vice versa).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, and t1/2.

Visualizing Pathways and Workflows

Navtemadlin's Mechanism of Action

Caption: Navtemadlin inhibits the MDM2-p53 interaction, leading to p53 activation.

Hypothetical Metabolic Pathway of Navtemadlin

References

- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. onclive.com [onclive.com]

- 4. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By blocking the interaction between MDM2 and the tumor suppressor protein p53, Navtemadlin restores p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4] Accurate quantification of Navtemadlin in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.

This document provides detailed application notes and protocols for the quantitative analysis of Navtemadlin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Navtemadlin-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's chemical and physical properties, thereby correcting for variability in sample preparation, chromatography, and ionization.[5][6][7]

Mechanism of Action: The p53 Signaling Pathway and Navtemadlin Intervention

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle and apoptosis.[3] MDM2 is a primary negative regulator of p53.[3] It binds to p53, inhibiting its transcriptional activity and promoting its degradation.[3] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[8] Navtemadlin disrupts the MDM2-p53 interaction, reactivating p53 and its downstream pathways.[4]

Experimental Protocols

Quantification of Navtemadlin in Human Plasma and Brain Tissue

This protocol describes a validated LC-MS/MS method for the quantification of Navtemadlin in human plasma and brain tissue homogenate.[2][9]

Materials and Reagents:

-

Navtemadlin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Human plasma (EDTA)

-

Brain tissue

-

Phosphate buffered saline (PBS)

Instrumentation:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX 5500 triple quadrupole mass spectrometer or equivalent[2][9]

-

Analytical Column: ZORBAX XDB C18, 2.1 x 50 mm, 3.5 µm or equivalent[2][9]

Sample Preparation Workflow:

Detailed Procedure:

-

Brain Tissue Homogenization: Homogenize brain tissue in PBS (1:3 w/v).

-

Sample Aliquoting: Aliquot 50 µL of plasma or brain tissue homogenate into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in 50% ACN) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.[2][9]

-

Vortex and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | |

| Column | ZORBAX XDB C18, 2.1 x 50 mm, 3.5 µm[2][9] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A linear gradient appropriate to separate Navtemadlin from matrix components. (e.g., 5% B to 95% B over 2 minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[2][9] |

| Multiple Reaction Monitoring (MRM) Transitions | Navtemadlin: m/z 568.2 → 425.1 (Quantifier), m/z 568.2 → 141.1 (Qualifier)This compound: m/z 575.2 → 432.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

(Note: MRM transitions and MS parameters should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for Navtemadlin.[2][9]

Table 1: Calibration Curve and Linearity

| Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Human Plasma | 1 - 1000 | Linear | >0.99 |

| Brain Tissue Homogenate | 1 - 1000 | Linear | >0.99 |

Table 2: Accuracy and Precision

| Matrix | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Human Plasma | LLOQ | 1 | -3.9 to 2.0 | ≤ 10.6 |

| Low | 3 | -2.5 to 1.5 | ≤ 8.5 | |

| Mid | 100 | -1.8 to 0.5 | ≤ 5.2 | |

| High | 800 | -2.1 to 1.3 | ≤ 4.7 | |

| Brain Tissue Homogenate | LLOQ | 1 | -4.3 to 4.0 | ≤ 6.6 |

| Low | 3 | -3.0 to 2.3 | ≤ 5.8 | |

| Mid | 100 | -2.8 to 1.5 | ≤ 3.4 | |

| High | 800 | -3.2 to 2.1 | ≤ 2.9 |

Data derived from published literature demonstrating typical assay performance.[2][9]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Navtemadlin in complex biological matrices. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers in the field of drug development and analysis, ensuring accurate and reproducible results in preclinical and clinical studies.

References

- 1. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Navtemadlin (also known as KRT-232 or AMG-232) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, Navtemadlin liberates the p53 tumor suppressor protein from its primary negative regulator, MDM2.[3][4] This restores p53 activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4][5] The clinical development of Navtemadlin in various malignancies, particularly myelofibrosis, necessitates robust bioanalytical methods to characterize its pharmacokinetic (PK) profile.[1][6]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate quantification of Navtemadlin in biological matrices is critical for these studies. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantitative bioanalysis of small molecules in complex matrices like plasma.[2][7]